molecular formula C18H26N2O4 B10996395 4,7-dimethoxy-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-2-carboxamide

4,7-dimethoxy-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-2-carboxamide

Cat. No.: B10996395
M. Wt: 334.4 g/mol
InChI Key: UJSWHPYHSUBHAJ-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-2-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 4,7-dimethoxy-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-2-carboxamide is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethoxy-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-2-carboxamide is unique due to its specific structural features, such as the indole core and the propan-2-yloxypropyl side chain, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

4,7-dimethoxy-1-methyl-N-(3-propan-2-yloxypropyl)indole-2-carboxamide

InChI

InChI=1S/C18H26N2O4/c1-12(2)24-10-6-9-19-18(21)14-11-13-15(22-4)7-8-16(23-5)17(13)20(14)3/h7-8,11-12H,6,9-10H2,1-5H3,(H,19,21)

InChI Key

UJSWHPYHSUBHAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC2=C(C=CC(=C2N1C)OC)OC

Origin of Product

United States

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